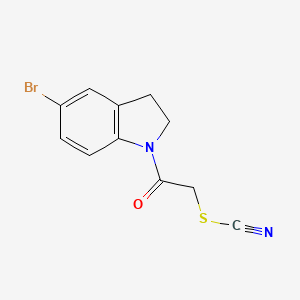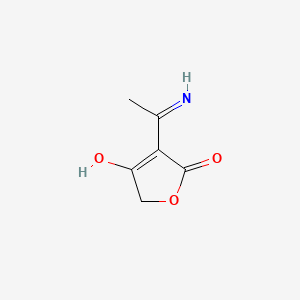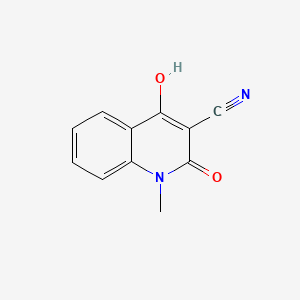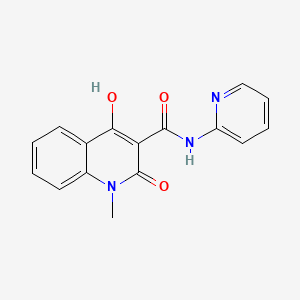![molecular formula C16H11BrN2O2 B603486 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 66394-51-2](/img/structure/B603486.png)
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2(1H)-quinoxalinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoxalinones and quinoxaline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neural function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-substituted heterocycle with different pharmacological properties.
4-(4-bromophenyl)-thiazol-2-amine: A thiazole derivative with potential anticancer activity.
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: An indole derivative with neuroprotective properties.
Uniqueness
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its quinoxalinone core, which imparts specific chemical and biological properties.
Properties
CAS No. |
66394-51-2 |
|---|---|
Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17g/mol |
IUPAC Name |
3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-9,20H,(H,19,21)/b15-9- |
InChI Key |
XSLGWHOJHNKAEW-DHDCSXOGSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)
![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)





![6-hydroxy-5-methyl-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B603425.png)
